

"4-Azido-2-chloroaniline chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Azido-2-chloroaniline

Cat. No.: B15478074

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Technical Guide: 4-Azido-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloroaniline is an aromatic organic compound that incorporates both an azide and a chloro-aniline moiety. While specific data for this compound is not extensively available in public literature, its structural features suggest potential applications as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes. The presence of the azide group makes it a candidate for click chemistry reactions and photoaffinity labeling. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectral data based on the analysis of structurally related compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-Azido-2-chloroaniline**. These values are estimated based on the known properties of 4-chloroaniline and the typical influence of an azide functional group on a benzene ring.



Property	Predicted Value
Molecular Formula	C ₆ H ₅ CIN ₄
Molecular Weight	168.58 g/mol
Appearance	Pale yellow to brown solid
Melting Point	75-85 °C
Boiling Point	> 250 °C (with decomposition)
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.
CAS Number	Not available

Synthesis Protocol

A feasible synthetic route to **4-Azido-2-chloroaniline** involves the diazotization of 2-chloro-1,4-phenylenediamine followed by the introduction of the azide group using sodium azide.

Starting Material: 2-Chloro-1,4-phenylenediamine

CAS Number: 615-66-7[1]

Molecular Formula: C₆H₇ClN₂[1]

• Molecular Weight: 142.59 g/mol [1]

Melting Point: 62-66 °C[1]

Boiling Point: 287.9 °C[1]

Experimental Procedure

Diazotization:

 Dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.



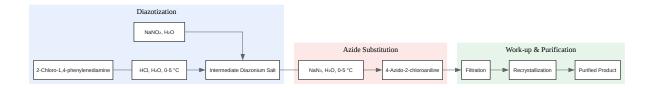
- Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.
- Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Azide Substitution:

- In a separate flask, dissolve sodium azide (1.1 eq) in water and cool the solution to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5 °C.
- Evolution of nitrogen gas may be observed.
- After the addition is complete, allow the reaction mixture to stir for 1-2 hours at 0-5 °C.
- · Work-up and Purification:
 - The product, **4-Azido-2-chloroaniline**, will precipitate out of the solution.
 - Collect the solid by filtration and wash with cold water.
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
 - Dry the purified product under vacuum.

Synthesis Workflow





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Caption: Proposed synthesis workflow for 4-Azido-2-chloroaniline.

Predicted Spectral Data

The following table outlines the expected spectral characteristics for **4-Azido-2-chloroaniline**.



Technique	Expected Features
Infrared (IR)	- Strong, sharp absorption band around 2100-2150 cm ⁻¹ (azide N≡N stretch)- Two bands in the region of 3300-3500 cm ⁻¹ (N-H stretching of the primary amine)- Aromatic C-H stretching above 3000 cm ⁻¹ - C=C stretching in the 1450-1600 cm ⁻¹ region- C-Cl stretching in the 1000-1100 cm ⁻¹ region
¹ H NMR	- Aromatic protons in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent A broad singlet for the -NH ₂ protons, the chemical shift of which is solvent and concentration dependent.
¹³ C NMR	- Aromatic carbons in the range of 110-150 ppm. The carbon attached to the azide group is expected to be in the lower field region of the aromatic signals.
Mass Spectrometry (MS)	- Molecular ion peak (M ⁺) at m/z = 168 (for 35 Cl) and 170 (for 37 Cl) with an approximate ratio of 3:1 A significant fragment peak at m/z = 140 and 142 corresponding to the loss of N ₂ .

Reactivity and Safety

Aryl azides are high-energy compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.

Chemical Reactivity

- Reduction: The azide group can be readily reduced to a primary amine using various reagents such as H₂/Pd-C, LiAlH₄, or through the Staudinger reaction with triphenylphosphine.
- Cycloaddition Reactions: As a 1,3-dipole, **4-Azido-2-chloroaniline** is expected to undergo [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazoles. This is a



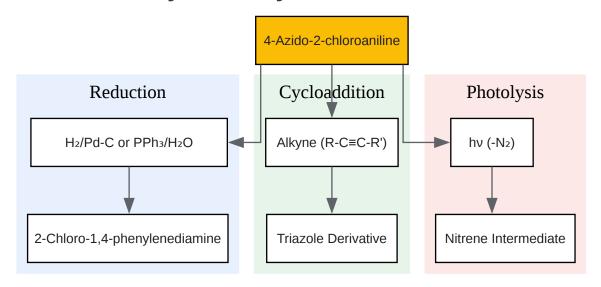
key reaction in "click chemistry".

 Photoreactivity: Upon photolysis, aryl azides can form highly reactive nitrene intermediates, which can undergo a variety of insertion and rearrangement reactions. This property is utilized in photoaffinity labeling.

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Avoid heating the compound, especially in its pure, solid form.
- Use a blast shield for reactions involving significant quantities of the azide.
- Small-scale reactions are recommended.
- Avoid contact with heavy metals, as this can form highly sensitive and explosive metal azides.

General Reactivity Pathway



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Caption: Key reactivity pathways of **4-Azido-2-chloroaniline**.

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways of **4-Azido-2-chloroaniline**. However, substituted anilines are known to exhibit a wide range of biological effects. The introduction of an azide group allows for its potential use as a photoaffinity label to identify and characterize binding partners in biological systems. Further research is required to explore the pharmacological and toxicological profile of this compound.

Conclusion

4-Azido-2-chloroaniline is a potentially valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and expected reactivity. Researchers and scientists can use this information as a starting point for the synthesis and application of this compound in various fields of chemical and biological research. As with all energetic compounds, appropriate safety precautions must be strictly adhered to during its handling and use.

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References

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